Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate
Description
Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate is a halogenated quinoline derivative characterized by a hydroxy group at position 4, an iodine atom at position 3, and a methyl ester at position 8. This compound’s structural features make it a candidate for diverse applications, including pharmaceutical intermediates, crystallographic studies (due to the heavy iodine atom), and chemical synthesis. The methyl ester group influences lipophilicity and metabolic stability compared to ethyl esters commonly seen in analogs .
Structure
3D Structure
Properties
CAS No. |
1395492-97-3 |
|---|---|
Molecular Formula |
C11H8INO3 |
Molecular Weight |
329.09 g/mol |
IUPAC Name |
methyl 3-iodo-4-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C11H8INO3/c1-16-11(15)7-4-2-3-6-9(7)13-5-8(12)10(6)14/h2-5H,1H3,(H,13,14) |
InChI Key |
LZTKYBQCMZLKOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C(C2=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate typically involves the iodination of a quinoline precursor. One common method involves the reaction of 4-hydroxyquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position. The carboxylate group can be introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a quinoline-8-carboxylate derivative with a carbonyl group at the 4-position.
Reduction: Formation of Methyl 4-hydroxyquinoline-8-carboxylate.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or disrupt cell membrane integrity. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally related quinoline and isoquinoline derivatives highlights key differences in substituent effects, reactivity, and applications:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity and Binding Iodo vs. Chloro/Methoxy/Nitro: The iodine atom in the target compound provides steric bulk and polarizability, enabling halogen bonding, which is absent in chloro or methoxy analogs. Nitro groups (e.g., in ’s compound) introduce strong electron-withdrawing effects, altering electronic distribution compared to iodine’s mixed inductive effects . Hydroxy vs. Oxo/Chloro: The 4-hydroxy group participates in hydrogen bonding (donor/acceptor), enhancing solubility and molecular interactions.
Ester Group Variations
- Methyl esters (target compound) are less lipophilic than ethyl esters (e.g., ), affecting membrane permeability and metabolic stability. Ethyl esters may prolong half-life in biological systems .
Core Structure Differences Quinoline vs. isoquinoline (): The isoquinoline core alters the π-system geometry, impacting binding to biological targets like enzymes or receptors. This structural variation is critical in drug design for selectivity .
Synthetic and Safety Considerations Iodo-substituted compounds often require specialized halogenation methods (e.g., Sandmeyer reactions), whereas nitro or methoxy groups are introduced via electrophilic substitution.
Biological Activity
Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and data tables.
- Molecular Formula : C_10H_8I_NO_3
- Molecular Weight : 329.09 g/mol
- CAS Number : 1395493-27-2
- Density : Approximately 1.878 g/cm³
- Boiling Point : Around 389.1 °C
The biological activity of this compound is largely attributed to its structural features, particularly the hydroxyl and iodine groups. These functional groups enable the compound to interact with various molecular targets, leading to modulation of enzymatic activity and potential therapeutic effects. The compound has been shown to exhibit:
- Antimicrobial Activity : Effective against a range of bacteria and fungi.
- Anticancer Properties : Inhibits tumor cell proliferation by interfering with cellular mechanisms such as tubulin polymerization and reactive oxygen species (ROS) generation .
Biological Activity Overview
Recent studies have highlighted the compound's wide-ranging biological activities, including:
Case Studies
- Anticancer Effects :
- Antimicrobial Efficacy :
Research Findings
Research has demonstrated that the biological activity of this compound is influenced by its chemical structure. The presence of electron-withdrawing groups enhances its lipophilicity and biological interactions. A notable finding includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
